molecular formula C26H34Cl2N7O7P B608101 因菲格拉替尼磷酸盐 CAS No. 1310746-10-1

因菲格拉替尼磷酸盐

货号 B608101
CAS 编号: 1310746-10-1
分子量: 658.4738
InChI 键: GUQNHCGYHLSITB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Infigratinib phosphate is a potent inhibitor of the FGFR family with IC50 of 0.9 nM, 1.4 nM, 1 nM, and 60 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively . It blocks a protein called FGFR, which may help keep cancer cells from growing and may kill them. It may also prevent the growth of new blood vessels that tumors need to grow .


Synthesis Analysis

Infigratinib (INF) is a novel, small molecule that is orally administered to inhibit human fibroblast growth factor receptors (FGFRs). Prediction of susceptible sites of metabolism and reactivity pathways for INF was performed by the Xenosite web predictor tool . In vitro, in vivo, and reactive intermediates of INF were characterized and identified using liquid chromatography ion trap mass spectrometry (LC-ITMS) .


Molecular Structure Analysis

The chemical formula of Infigratinib phosphate is C26H34Cl2N7O7P . The molecular weight is 658.4738 . The chemical name is 3- (2,6-dichloro-3,5-dimethoxyphenyl)-1- {6- [4- (4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea phosphate (1:1) .


Chemical Reactions Analysis

Infigratinib metabolism was predominantly CYP3A4-mediated (94%). The two major metabolites BHS697 and CQM157 accounted for ≈ 16–33% and ≈ 9–12%, respectively, of the overall pharmacological activity of infigratinib . In vitro and in vivo phase I metabolic pathways included N-dealkylation, N-demethylation, O-demethylation, hydroxylation, and dechlorination, while the in vivo phase II metabolic reaction was a direct conjugation of INF with glucuronic acid and sulphate .


Physical And Chemical Properties Analysis

The elemental analysis of Infigratinib phosphate is C, 47.43; H, 5.20; Cl, 10.77; N, 14.89; O, 17.01; P, 4.70 .

科学研究应用

  1. 在尿路上皮癌中的疗效:因菲格拉替尼是一种强效的成纤维细胞生长因子受体 (FGFR) 1-3 抑制剂,在具有 FGFR3 改变的转移性尿路上皮癌 (mUC) 中显示出显着的活性。一项研究发现,由因菲格拉替尼等 FGFR 抑制剂引起的磷酸盐增多症可以作为 mUC 中治疗反应的生物标记 (Lyou et al., 2020)

  2. 软骨发育不全症中的应用:低剂量的因菲格拉替尼在改善软骨发育不全症小鼠模型的骨骼异常方面有效,而不会导致磷水平的显着变化。这表明其在治疗软骨发育不全症(一种矮小症)中的潜在应用 (Reyes et al., 2020)

  3. 治疗肝内胆管癌:因菲格拉替尼正在研究用于治疗肝内胆管癌 (IHCA),这是一种 FGFR 改变的癌症,在 I 和 II 期研究中显示出有希望的结果。它以其高强度的 FGFR1-3 抑制而著称 (Botrus et al., 2020)

  4. 胆管癌的批准:因菲格拉替尼已在美国获准用于治疗先前接受治疗的、无法切除的局部晚期或转移性胆管癌,伴有 FGFR2 融合或其他重排 (Kang, 2021)

  5. 在各种尿路上皮癌中的活性:它已显示出在患有 FGFR3 改变的晚期或转移性尿路上皮癌患者中具有活性,在输尿管上尿路上皮癌 (UTUC) 和膀胱尿路上皮癌 (UCB) 中具有不同的活性 (Pal et al., 2020)

  6. 与细胞色素 P450 酶的相互作用:因菲格拉替尼是细胞色素 P450 3A4 的可逆抑制剂和基于机制的失活剂,这对于理解潜在的药物-药物相互作用非常重要 (Tang et al., 2021)

  7. 增强癌细胞分化:将因菲格拉替尼与 CDK4/6 抑制剂利博西利布结合使用可以延长 FGFR 驱动的肝细胞癌中的细胞分化,延缓对治疗的耐药性 (Prawira et al., 2020)

  8. 定量和代谢稳定性评估:一项研究开发了一种 LC-MS/MS 方法来估计人肝微粒体中的因菲格拉替尼浓度,有助于了解其代谢稳定性 (Mostafa et al., 2021)

  9. 人血浆和脑肿瘤中的渗透:开发了一种经过验证的 LC-MS/MS 检测方法,用于测定人血浆、脑脊液和胶质母细胞瘤组织中因菲格拉替尼的总水平和未结合水平,有助于评估其药代动力学和 CNS 渗透 (Margaryan et al., 2021)

  10. 作为 CYP2J2 的可逆抑制剂和失活剂的鉴定:因菲格拉替尼被确定为 CYP2J2 的强效可逆抑制剂和基于机制的失活剂,这对于理解其潜在的药物-药物相互作用(尤其是与利伐沙班的相互作用)至关重要 (Tang et al., 2022)

安全和危害

Infigratinib phosphate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes . The serious risks include hyperphosphatemia and retinal pigment epithelial detachment and monitoring for these adverse reactions during treatment is recommended .

未来方向

Infigratinib received its first approval on 28 May 2021 in the USA for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with a FGFR2 fusion or other rearrangement as detected by a test approved by the US Food and Drug Administration (FDA) . The next generation of small-molecule inhibitors, such as lirafugratinib and LOXO-435, and the FGFR2-specific antibody bemarituzumab are expected to have a reduced risk of hyperphosphatemia and the ability to overcome certain resistance mutations .

属性

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQNHCGYHLSITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34Cl2N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Infigratinib phosphate

CAS RN

1310746-10-1
Record name Infigratinib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310746101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INFIGRATINIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BH47BV6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。